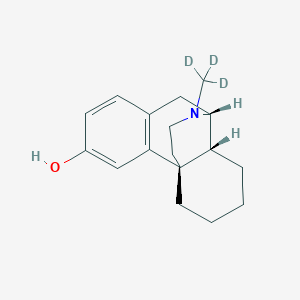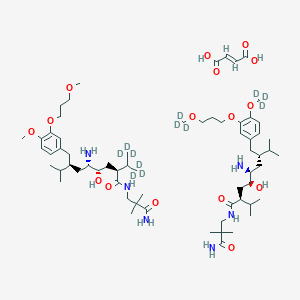
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a synthetic peptide that serves as a substrate for matrix metalloproteinase MMP-1. This compound is utilized as a fluorescence probe for detecting protein activity . The sequence of this peptide is DNP-Proline-Leucine-Alanine-Leucine-Tryptophan-Alanine-Arginine-OH, and it has a molecular weight of 992.09 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid (Arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (Alanine) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tryptophan, Leucine, Alanine, Leucine, Proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases (MMPs). These enzymes cleave the peptide bond within the substrate.
Common Reagents and Conditions
Enzymes: Matrix metalloproteinases (e.g., MMP-1, MMP-8).
Buffers: Tris-HCl buffer, pH 7.5, containing calcium and zinc ions to maintain enzyme activity.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The hydrolysis of this compound by MMPs results in smaller peptide fragments. The specific cleavage sites depend on the enzyme used.
科学研究应用
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is widely used in scientific research for the following applications:
Protein Activity Detection: As a fluorescence probe, it helps in detecting the activity of matrix metalloproteinases
Enzyme Kinetics: It is used to study the kinetics of MMPs and their inhibitors.
Drug Development: The compound is utilized in screening assays to identify potential MMP inhibitors for therapeutic applications.
Biological Research: It aids in understanding the role of MMPs in various physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation.
作用机制
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH exerts its effects by serving as a substrate for matrix metalloproteinases. The enzyme binds to the peptide and catalyzes the hydrolysis of specific peptide bonds. This reaction results in the release of fluorescent fragments, which can be detected and quantified to measure enzyme activity .
相似化合物的比较
Similar Compounds
DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg-OH: A substrate for MMP-8 and MMP-26.
MCA-Pro-Leu-Ala-Nva-DNP-Dap-Ala-Arg-NH2: A fluorogenic substrate for MMP-2.
Uniqueness
DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is unique due to its specific sequence, which makes it a suitable substrate for MMP-1. Its use as a fluorescence probe for detecting protein activity sets it apart from other similar compounds .
属性
分子式 |
C46H65N13O12 |
|---|---|
分子量 |
992.1 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1 |
InChI 键 |
ZOYUSWUFUJNFBR-KDKQPVBBSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)



![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)



![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)


